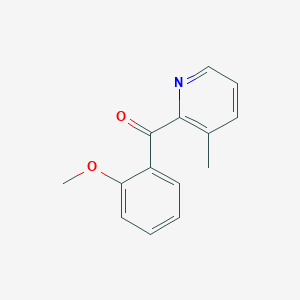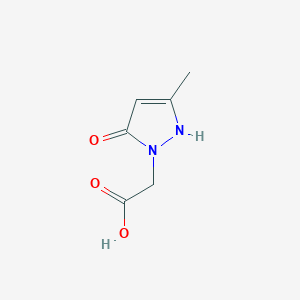
1-Chloro-4-(2,2-dibromoethenyl)benzene
Vue d'ensemble
Description
Applications De Recherche Scientifique
One related compound, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene, was found to have antibacterial, antiurease and NO scavenging activity . This compound was found to be the most active against the urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL with IC 50 value of 60.2 .
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction : This reaction involves the introduction of an alkyl group onto the benzene ring. It’s carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+. Aluminum chloride catalyzes the reaction by helping the alkyl halide to generate a carbocation .
-
Electrophilic Aromatic Substitution : This is a common type of reaction involving aromatic rings. Many of the reagents used to achieve these substitutions will be familiar to you in connection with electrophilic addition reactions to alkenes (e.g., Cl2, Br2, H2SO4, and HOCl). Electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes, and the key step for each is attack of an electrophile at carbon to form a cationic intermediate .
-
Nucleophilic Reactions of Benzene Derivatives : This reaction involves the reaction of benzene with a nucleophile. The chief products are phenol and diphenyl ether .
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction : This reaction involves the introduction of an alkyl group onto the benzene ring. It’s carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+. Aluminum chloride catalyzes the reaction by helping the alkyl halide to generate a carbocation .
-
Electrophilic Aromatic Substitution : This is a common type of reaction involving aromatic rings. Many of the reagents used to achieve these substitutions will be familiar to you in connection with electrophilic addition reactions to alkenes (e.g., Cl2, Br2, H2SO4, and HOCl). Electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes, and the key step for each is attack of an electrophile at carbon to form a cationic intermediate .
-
Nucleophilic Reactions of Benzene Derivatives : This reaction involves the reaction of benzene with a nucleophile. The chief products are phenol and diphenyl ether .
Propriétés
IUPAC Name |
1-chloro-4-(2,2-dibromoethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2Cl/c9-8(10)5-6-1-3-7(11)4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPRIRIOOKQBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423676 | |
| Record name | 1-Chloro-4-(2,2-dibromoethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(2,2-dibromoethenyl)benzene | |
CAS RN |
77295-59-1 | |
| Record name | 1-Chloro-4-(2,2-dibromoethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

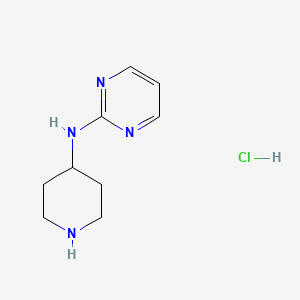
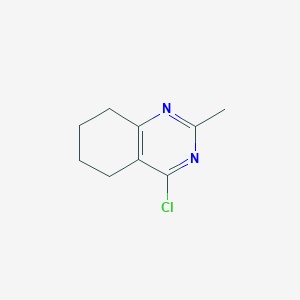
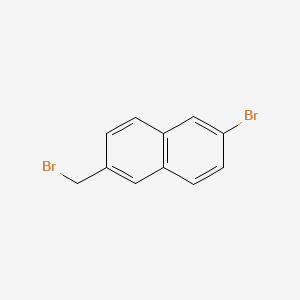
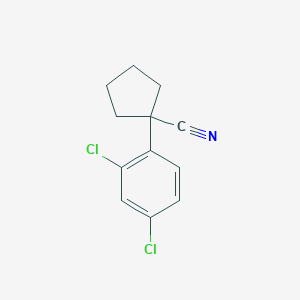
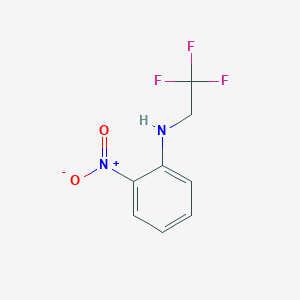
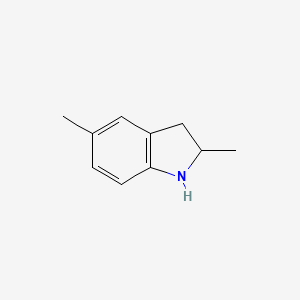

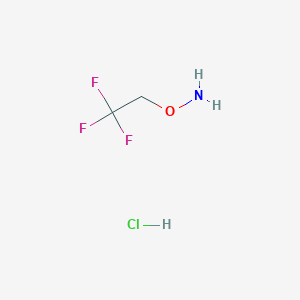
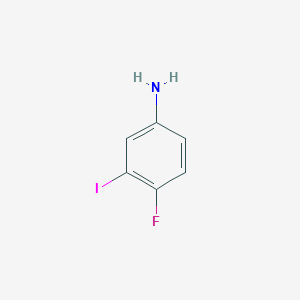
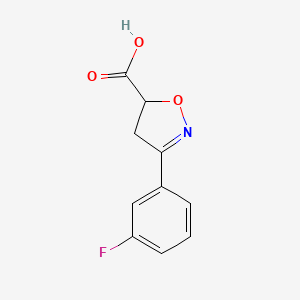
![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)
![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)
